Boc-L-2,4-dimethylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

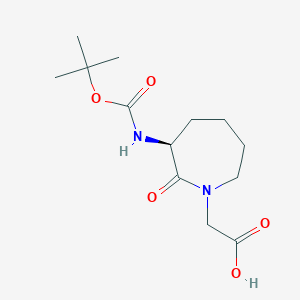

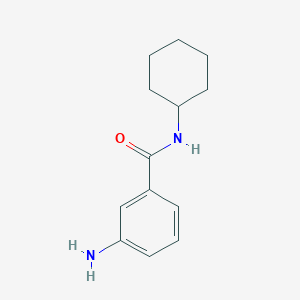

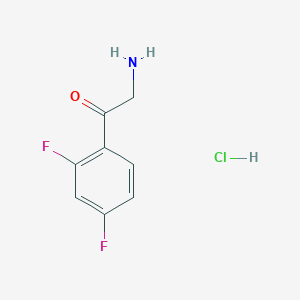

Boc-L-2,4-dimethylphenylalanine is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . .

Molecular Structure Analysis

The InChI code for Boc-L-2,4-dimethylphenylalanine is ZEWXVRJSLTXWON-JTQLQIEISA-N . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis for temporary protection of the α-amino group .Physical And Chemical Properties Analysis

Boc-L-2,4-dimethylphenylalanine is a white solid with a boiling point of 340.8±30.0 °C (Predicted) and a melting point of 273-279 °C . It has a density of 1.136±0.06 g/cm3 (Predicted) .Scientific Research Applications

Peptide Synthesis and Modification : Boc-L-2,4-dimethylphenylalanine is used in the synthesis and modification of peptides. For instance, it has been incorporated into an angiotensin I analog and into the peptide sequence corresponding to angiotensin I (Cushman & Lee, 1992). Additionally, it plays a role in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine (Crich & Banerjee, 2007).

Biological Activity Studies : Research on Boc-L-2,4-dimethylphenylalanine includes studies on its biological activity. For example, it has been used in the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, demonstrating its potential in biological applications (Baldini et al., 1988).

Chemical Synthesis and Drug Research : The synthesis of derivatives of Boc-L-2,4-dimethylphenylalanine, such as NH-Boc- or NH-Fmoc-protected l-phenylalanines, is of interest in chemical synthesis and drug research. These derivatives play an important role in drug research, including for anti-hypertension drugs and analogs of enkephalin (Illuminati et al., 2022).

Radioiodination for Peptide Synthesis : Boc-L-2,4-dimethylphenylalanine has been studied for its use in the synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. This research is significant for preparing radiolabeled phenylalanine derivatives for peptide synthesis (Wilbur et al., 1993).

Peptide-Based Nanostructure Research : Research on Boc-L-2,4-dimethylphenylalanine includes its application in peptide-based nanostructures. For example, its derivative, Boc-Phe-Phe, has been used in self-assembled nanostructures from nucleoside-conjugated diphenylalanines, demonstrating its potential in biomaterial chemistry and bioelectronics (Datta, Tiwari, & Ganesh, 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boc-L-2,4-dimethylphenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of phenylalanine are the enzymes involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes that convert phenylalanine into these important biochemicals . The Boc (tert-butoxycarbonyl) group in Boc-L-2,4-dimethylphenylalanine is a protective group used in peptide synthesis . It prevents unwanted reactions at the amino group during the synthesis process .

Biochemical Pathways

Phenylalanine is involved in several biochemical pathways. It is converted into tyrosine by the enzyme phenylalanine hydroxylase, which is then used to synthesize dopamine, norepinephrine, and epinephrine . Phenylalanine is also a precursor to the pigment melanin .

Pharmacokinetics

The Boc group can be removed under acidic conditions or by certain enzymes, releasing the free amino acid .

Result of Action

The action of Boc-L-2,4-dimethylphenylalanine results in the production of the aforementioned biochemicals, depending on the specific enzymes present in the cells. These biochemicals play various roles in the body, such as neurotransmission (dopamine, norepinephrine), hormone production (thyroxine), and pigmentation (melanin) .

Action Environment

The action of Boc-L-2,4-dimethylphenylalanine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group . Additionally, the presence of specific enzymes can influence the compound’s action, as they are required to convert phenylalanine into its downstream products .

properties

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376127 |

Source

|

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849440-31-9 |

Source

|

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)

![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)